molecular formula C6H10N4 B577295 N2,N2-Dimethylpyrimidine-2,4-diamine CAS No. 1074-34-6

N2,N2-Dimethylpyrimidine-2,4-diamine

Cat. No.: B577295
CAS No.: 1074-34-6
M. Wt: 138.174
InChI Key: HFILKPNHATWAFS-UHFFFAOYSA-N
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Description

N2,N2-Dimethylpyrimidine-2,4-diamine is a heterocyclic aromatic compound with the molecular formula C6H10N4. It is a derivative of pyrimidine, characterized by the presence of two methyl groups attached to the nitrogen atoms at positions 2 and 4 of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

N2,N2-Dimethylpyrimidine-2,4-diamine can be synthesized through several methods. One common approach involves the reaction of 4-chloro-2-(N,N-dimethylamino)pyrimidine with ammonia in the presence of copper acetate and phenol, yielding a 74% conversion rate . Another method includes the reaction of 4-chloro-2-(N,N-dimethylamino)pyrimidine with potassium amide in liquid ammonia at -33°C, resulting in a 6-8% yield . Additionally, the reduction of 4-amino-6-chloro-2-dimethylaminopyrimidine using hydrogen gas over palladium on carbon (Pd/C) and magnesium oxide (MgO) in water is also employed .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The specific methods and conditions may vary depending on the manufacturer and desired application.

Chemical Reactions Analysis

Types of Reactions

N2,N2-Dimethylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas and catalysts such as Pd/C.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the dimethylamino groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Hydrogen gas (H2) in the presence of Pd/C or other suitable catalysts.

    Substitution: Nucleophiles such as ammonia (NH3), potassium amide (KNH2), and other amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce various substituted pyrimidines.

Scientific Research Applications

N2,N2-Dimethylpyrimidine-2,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    N2,N4-Dimethylpyrimidine-2,4-diamine: Similar structure with methyl groups at positions 2 and 4.

    5-Fluoro-N2,N4-diphenylpyrimidine-2,4-diamine:

Uniqueness

N2,N2-Dimethylpyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-N,2-N-dimethylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-10(2)6-8-4-3-5(7)9-6/h3-4H,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFILKPNHATWAFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

40% Dimethylamine in water (1466 μl, 11.58 mmol) was added into the mixture of 2-chloro-4-pyrimidinamine (300 mg, 2.316 mmol) in N,N-dimethylformamide (DMF) (1.5 ml). The resulting reaction mixture was heated in a microwave reactor at 220° C. for 30 min. The reaction mixture was purified by RP-HPLC to yield N,N-dimethyl-2,4-pyrimidinediamine (290 mg, 2.099 mmol, 91% yield) as a white solid. MS (ES+) m/z 139.2 (MH+).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
1466 μL
Type
reactant
Reaction Step One
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300 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

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